molecular formula C16H16N2O2 B6009433 4-[(Z)-N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-C-methylcarbonimidoyl]phenol

4-[(Z)-N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-C-methylcarbonimidoyl]phenol

Cat. No.: B6009433
M. Wt: 268.31 g/mol
InChI Key: OWVZTWGQGKTLMY-MJZABRMRSA-N
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Description

4-[(Z)-N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-C-methylcarbonimidoyl]phenol is a complex organic compound characterized by its unique structure, which includes both phenolic and imine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-C-methylcarbonimidoyl]phenol typically involves a multi-step process. One common method is the condensation reaction between 4-hydroxybenzaldehyde and an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[(Z)-N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-C-methylcarbonimidoyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(Z)-N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-C-methylcarbonimidoyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(Z)-N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-C-methylcarbonimidoyl]phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins, while the imine group can interact with nucleophiles in biological systems. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Z)-N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-C-methylcarbonimidoyl]phenol is unique due to its combination of phenolic and imine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications .

Properties

IUPAC Name

4-[(Z)-N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-C-methylcarbonimidoyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-11(13-3-7-15(19)8-4-13)17-18-12(2)14-5-9-16(20)10-6-14/h3-10,19-20H,1-2H3/b17-11-,18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWVZTWGQGKTLMY-MJZABRMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN=C(C)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\N=C(\C)/C1=CC=C(C=C1)O)/C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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